3-[(4-chlorophenyl)sulfonyl]-4,5-dimethyl-1-[2-(morpholin-4-yl)ethyl]-1H-pyrrol-2-amine
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Overview
Description
3-[(4-chlorophenyl)sulfonyl]-4,5-dimethyl-1-[2-(morpholin-4-yl)ethyl]-1H-pyrrol-2-amine is a complex organic compound that features a pyrrole ring substituted with a sulfonyl group, a chlorophenyl group, and a morpholine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-chlorophenyl)sulfonyl]-4,5-dimethyl-1-[2-(morpholin-4-yl)ethyl]-1H-pyrrol-2-amine typically involves multiple steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through a Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or an amine under acidic conditions.
Introduction of the Sulfonyl Group: The sulfonyl group can be introduced via sulfonylation, where the pyrrole ring is treated with a sulfonyl chloride in the presence of a base.
Attachment of the Chlorophenyl Group: This step involves a Friedel-Crafts acylation, where the pyrrole ring is reacted with a chlorobenzene derivative in the presence of a Lewis acid catalyst.
Addition of the Morpholine Moiety: The final step involves the reaction of the intermediate compound with morpholine under basic conditions to introduce the morpholine moiety.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrole ring, leading to the formation of pyrrole-2,3-diones.
Reduction: Reduction reactions can occur at the sulfonyl group, converting it to a sulfide.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products
Oxidation: Pyrrole-2,3-diones.
Reduction: Sulfide derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-[(4-chlorophenyl)sulfonyl]-4,5-dimethyl-1-[2-(morpholin-4-yl)ethyl]-1H-pyrrol-2-amine has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structural features.
Biological Studies: The compound is used in studies to understand its interactions with biological targets, such as enzymes and receptors.
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Industrial Applications: The compound’s derivatives are explored for use in materials science and as catalysts in various chemical reactions.
Mechanism of Action
The mechanism of action of 3-[(4-chlorophenyl)sulfonyl]-4,5-dimethyl-1-[2-(morpholin-4-yl)ethyl]-1H-pyrrol-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites, while the morpholine moiety can enhance solubility and bioavailability. The compound’s unique structure allows it to modulate biological pathways, potentially leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
4-[(4-chlorophenyl)sulfonyl]benzoic acid derivatives: These compounds share the sulfonyl and chlorophenyl groups but differ in the core structure.
Indole derivatives: These compounds have a similar aromatic system and are known for their diverse biological activities.
1,3-oxazole derivatives: These compounds share the heterocyclic nature and are explored for their antimicrobial properties.
Uniqueness
3-[(4-chlorophenyl)sulfonyl]-4,5-dimethyl-1-[2-(morpholin-4-yl)ethyl]-1H-pyrrol-2-amine is unique due to its combination of a pyrrole ring with a sulfonyl group, a chlorophenyl group, and a morpholine moiety. This combination provides a distinct set of chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C18H24ClN3O3S |
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Molecular Weight |
397.9 g/mol |
IUPAC Name |
3-(4-chlorophenyl)sulfonyl-4,5-dimethyl-1-(2-morpholin-4-ylethyl)pyrrol-2-amine |
InChI |
InChI=1S/C18H24ClN3O3S/c1-13-14(2)22(8-7-21-9-11-25-12-10-21)18(20)17(13)26(23,24)16-5-3-15(19)4-6-16/h3-6H,7-12,20H2,1-2H3 |
InChI Key |
NUGKXFZJYUVPLL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N(C(=C1S(=O)(=O)C2=CC=C(C=C2)Cl)N)CCN3CCOCC3)C |
Origin of Product |
United States |
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